Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure
945985-98-8 structure
Nome del prodotto:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
Numero CAS:945985-98-8
MF:C28H26F6N4O
MW:548.52266740799
CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
    • 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)
    • Inchi: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1
    • Chiave InChI: VNRLCKBQNVNWFW-WAJMBDEPSA-N
    • Sorrisi: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Proprietà calcolate

  • Massa esatta: 548.20108044 g/mol
  • Massa monoisotopica: 548.20108044 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 5
  • Complessità: 859
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.3
  • Peso molecolare: 548.5
  • XLogP3: 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$165 2024-06-05
1PlusChem
1P01KYP6-100mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
100mg
$191.00 2024-04-19
1PlusChem
1P01KYP6-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
50mg
$133.00 2024-04-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-26
Ambeed
A1205861-250mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
250mg
$177.0 2025-02-25
eNovation Chemicals LLC
Y1257743-250mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
250mg
$205 2025-03-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0460-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N'-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 98%,99%e.e.
50mg
¥870.0 2024-07-19
abcr
AB589377-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; .
945985-98-8 95%
100mg
€160.00 2024-07-24
Ambeed
A1205861-50mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
50mg
$71.0 2024-05-30

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides
Miyaji, Ryota; Wada, Yuuki; Matsumoto, Akira; Asano, Keisuke; Matsubara, Seijiro, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C; 10 h, rt
Riferimento
Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids
Amere, Mukkanti; Lasne, Marie-Claire; Rouden, Jacques, Organic Letters, 2007, 9(14), 2621-2624

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Riferimento
Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Metodo di produzione 4

Condizioni di reazione
Riferimento
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; Joshi, Harshit; Singh, Vinod K., Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Riferimento
Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Solvents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Riferimento
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; Asano, Keisuke ; Matsubara, Seijiro, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Metodo di produzione 7

Condizioni di reazione
Riferimento
One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis
Barber, David M.; Duris, Andrej; Thompson, Amber L.; Sanganee, Hitesh J.; Dixon, Darren J., ACS Catalysis, 2014, 4(2), 634-638

Metodo di produzione 8

Condizioni di reazione
Riferimento
One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade
Barber, David M.; Sanganee, Hitesh J.; Dixon, Darren J., Organic Letters, 2012, 14(20), 5290-5293

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  16 h, rt
Riferimento
Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones
Liu, Shenghui; He, Hailong; Gan, Min; Yi, Peng; Jiang, Xiaojian, Synlett, 2019, 30(12), 1474-1478

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-
Dixon, Darren; Fuentes de Arriba, Angel L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Riferimento
Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts
Jakubec, Pavol; Cockfield, Dane M.; Hynes, Peter S.; Cleator, Ed; Dixon, Darren J., Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd